molecular formula C11H13NO B11949297 2-(4-Methoxyphenyl)butyronitrile CAS No. 39066-09-6

2-(4-Methoxyphenyl)butyronitrile

Cat. No.: B11949297
CAS No.: 39066-09-6
M. Wt: 175.23 g/mol
InChI Key: FKHHHAOUKWMETF-UHFFFAOYSA-N
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Description

DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes a methoxyphenyl group attached to a butyronitrile moiety. This compound is utilized in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-(4-METHOXYPHENYL)BUTYRONITRILE typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of DL-2-(4-METHOXYPHENYL)BUTYRONITRILE may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DL-2-(4-METHOXYPHENYL)BUTYRONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid

    Reduction: 2-(4-methoxyphenyl)butylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which DL-2-(4-METHOXYPHENYL)BUTYRONITRILE exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)acetonitrile
  • 4-Methoxyphenylacetonitrile
  • 4-Methoxyphenylpropionitrile

Uniqueness

DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

39066-09-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)butanenitrile

InChI

InChI=1S/C11H13NO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-7,9H,3H2,1-2H3

InChI Key

FKHHHAOUKWMETF-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C1=CC=C(C=C1)OC

Origin of Product

United States

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